molecular formula C10H7ClF3NO3S B6360920 2-(2,2,2-Trifluoroacetyl)isoindoline-5-sulfonyl chloride CAS No. 1374655-15-8

2-(2,2,2-Trifluoroacetyl)isoindoline-5-sulfonyl chloride

Cat. No.: B6360920
CAS No.: 1374655-15-8
M. Wt: 313.68 g/mol
InChI Key: ASCZCPBZJKTBKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2,2-Trifluoroacetyl)isoindoline-5-sulfonyl chloride is a chemical compound with the molecular formula C10H7ClF3NO3S and a molecular weight of 313.68 g/mol This compound is known for its unique structural features, which include a trifluoroacetyl group, an isoindoline ring, and a sulfonyl chloride group

Preparation Methods

The synthesis of 2-(2,2,2-Trifluoroacetyl)isoindoline-5-sulfonyl chloride typically involves the reaction of isoindoline derivatives with trifluoroacetic anhydride and sulfonyl chloride reagents. The reaction conditions often include the use of organic solvents such as chloroform or dichloromethane, and the process is carried out under inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-(2,2,2-Trifluoroacetyl)isoindoline-5-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include amines, alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed from these reactions are sulfonamide derivatives, sulfonate esters, and sulfonic acids.

Scientific Research Applications

2-(2,2,2-Trifluoroacetyl)isoindoline-5-sulfonyl chloride has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroacetyl)isoindoline-5-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. The trifluoroacetyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity and potential biological activity.

Comparison with Similar Compounds

2-(2,2,2-Trifluoroacetyl)isoindoline-5-sulfonyl chloride can be compared with other similar compounds, such as:

    2-(2,2,2-Trifluoroacetyl)isoindoline-5-sulfonamide: This compound has a sulfonamide group instead of a sulfonyl chloride group, which affects its reactivity and applications.

    2-(2,2,2-Trifluoroacetyl)isoindoline-5-sulfonic acid: The sulfonic acid derivative is more hydrophilic and can be used in different chemical and biological contexts.

    2-(2,2,2-Trifluoroacetyl)isoindoline-5-sulfonate esters: These esters have different solubility and reactivity profiles compared to the sulfonyl chloride.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

2-(2,2,2-trifluoroacetyl)-1,3-dihydroisoindole-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF3NO3S/c11-19(17,18)8-2-1-6-4-15(5-7(6)3-8)9(16)10(12,13)14/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCZCPBZJKTBKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C(=O)C(F)(F)F)C=C(C=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601154282
Record name 2,3-Dihydro-2-(2,2,2-trifluoroacetyl)-1H-isoindole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601154282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374655-15-8
Record name 2,3-Dihydro-2-(2,2,2-trifluoroacetyl)-1H-isoindole-5-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374655-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-2-(2,2,2-trifluoroacetyl)-1H-isoindole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601154282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,2,2-Trifluoroacetyl)isoindoline-5-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(2,2,2-Trifluoroacetyl)isoindoline-5-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
2-(2,2,2-Trifluoroacetyl)isoindoline-5-sulfonyl chloride
Reactant of Route 4
2-(2,2,2-Trifluoroacetyl)isoindoline-5-sulfonyl chloride
Reactant of Route 5
Reactant of Route 5
2-(2,2,2-Trifluoroacetyl)isoindoline-5-sulfonyl chloride
Reactant of Route 6
Reactant of Route 6
2-(2,2,2-Trifluoroacetyl)isoindoline-5-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.